molecular formula C8H11NS2 B1444858 3-(Thiophen-2-yl)thiomorpholine CAS No. 933725-14-5

3-(Thiophen-2-yl)thiomorpholine

Cat. No.: B1444858
CAS No.: 933725-14-5
M. Wt: 185.3 g/mol
InChI Key: VLALEQCRKOSSHW-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)thiomorpholine (3T2T) is an organic compound that is part of the thiomorpholine family. It is a heterocyclic compound with a five-membered ring containing two sulfur and two nitrogen atoms. 3T2T has been studied for its potential applications in the field of medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all discussed in

Scientific Research Applications

Antimycobacterial Activity

A study by Marvadi et al. (2019) synthesized novel derivatives of morpholine and thiomorpholine, including 3-(Thiophen-2-yl)thiomorpholine, which demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity profiles.

Photodynamic Therapy Sensitizers

Petr Zimcik et al. (2008) researched the synthesis of zinc azaphthalocyanines with thiophene or thiophene combined with sulfanyl, amino, or imido substituents. They found that thiophen-2-yl derivatives were effective singlet oxygen producers, suggesting potential as sensitizers for photodynamic therapy.

Medicinal Chemistry Building Blocks

Daniel P. Walker and D. J. Rogier (2013) prepared novel bicyclic thiomorpholine building blocks, including this compound. These compounds have shown interesting biological profiles, making them significant in medicinal chemistry research.

Antimicrobial Activity

A study by D. Kardile and N. Kalyane (2010) developed thiomorpholine derivatives with antimicrobial properties, suggesting the utility of this compound in creating bioactive molecules.

Central Nervous System Effects

Research by A. Siwek et al. (2008) synthesized 3-(thiophen-2-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones and investigated their effects on the central nervous system, demonstrating antinociceptive activity in mice.

Luminescent Properties in Organic Light-Emitting Diode

A study by A. Tsuboyama et al. (2003) on cyclometalated iridium(III) complexes with thiophen-2-yl derivatives showed high luminescence efficiency, indicating potential applications in organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

3-thiophen-2-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLALEQCRKOSSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310303
Record name 3-(2-Thienyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933725-14-5
Record name 3-(2-Thienyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933725-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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